Ethanamine, N,N-difluoro-
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Overview
Description
It is a derivative of ethylamine where two hydrogen atoms on the nitrogen atom are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanamine, N,N-difluoro- can be synthesized through several methods. One common approach involves the reaction of ethylamine with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of ethanamine, N,N-difluoro- may involve large-scale fluorination processes using similar reagents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethanamine, N,N-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted ethanamines.
Oxidation Reactions: Products may include difluoroacetaldehyde or difluoroacetic acid.
Reduction Reactions: Products may include difluoroethylamine.
Scientific Research Applications
Ethanamine, N,N-difluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethanamine, N,N-difluoro- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethylamine: A simpler amine with the formula C2H7N, lacking fluorine atoms.
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N,N-Difluoro-1,1-dinitroethanamine: A more complex fluorinated amine with additional nitro groups
Uniqueness: Ethanamine, N,N-difluoro- is unique due to the presence of two fluorine atoms on the nitrogen atom. This structural feature imparts distinct chemical properties, such as increased electronegativity and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
758-18-9 |
---|---|
Molecular Formula |
C2H5F2N |
Molecular Weight |
81.06 g/mol |
IUPAC Name |
N,N-difluoroethanamine |
InChI |
InChI=1S/C2H5F2N/c1-2-5(3)4/h2H2,1H3 |
InChI Key |
IAUJKTVVMRFADH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(F)F |
Origin of Product |
United States |
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